molecular formula C10H13N3O2S B4264694 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B4264694
分子量: 239.30 g/mol
InChIキー: PYPDQMGEXYWIQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphomas, leukemias, and solid tumors. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the hydrophobic groove of BCL-2, preventing its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be highly selective for BCL-2, with minimal activity against other anti-apoptotic proteins.
Biochemical and physiological effects:
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In preclinical studies, 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit tumor growth and prolong survival in animal models of CLL, AML, and NHL. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been extensively characterized in preclinical studies, making it a well-established tool for cancer research. However, 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It is highly selective for BCL-2, which may limit its utility in studying other anti-apoptotic proteins. Additionally, 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may have off-target effects that need to be carefully considered when interpreting experimental results.

将来の方向性

1. Combination therapies: 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future studies should explore the optimal combinations and dosing schedules for 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other cancer therapies.
2. Biomarker identification: Biomarkers that predict response to 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have not been fully identified. Future studies should explore potential biomarkers that can predict response to 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and guide patient selection.
3. Resistance mechanisms: Resistance to 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been observed in some cancer types. Future studies should explore the mechanisms of resistance and develop strategies to overcome it.
4. New indications: 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown activity against a variety of cancer types, but its potential in other indications, such as autoimmune diseases, has not been fully explored. Future studies should explore the potential of 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other disease indications.
5. Novel BCL-2 inhibitors: 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the first selective BCL-2 inhibitor to enter clinical trials. Future studies should explore the development of new BCL-2 inhibitors with improved potency and selectivity.

科学的研究の応用

2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide selectively targets BCL-2 and induces apoptosis in cancer cells while sparing normal cells. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown activity against a variety of cancer types, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).

特性

IUPAC Name

2-amino-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-8-7(9(14)13-10(12)15)5-3-1-2-4-6(5)16-8/h1-4,11H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPDQMGEXYWIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。